molecular formula C14H10BrFO B8419069 2'-Bromo-4'-fluoro-2-phenylacetophenone CAS No. 36282-27-6

2'-Bromo-4'-fluoro-2-phenylacetophenone

Cat. No. B8419069
M. Wt: 293.13 g/mol
InChI Key: HXNOSKFQSAIYHN-UHFFFAOYSA-N
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Patent
US03978127

Procedure details

A solution of 2-bromo-4-fluorobenzonitrile, 6.0 g. (0.03 mole) in 35 ml. of absolute ether is added dropwise to a stirred solution of benzylmagnesium chloride prepared from 2.9 g. (0.12 g. atom) of magnesium turnings and 15.2 g. (0.12 mole) of benzyl chloride in 65 ml. of absolute ether in a nitrogen atmosphere. The mixture is stirred at room temperature for about 18 hours. After cooling in an ice-bath, the adduct is hydrolyzed by the dropwise addition of 100 ml. of 0.5 M. citric acid. The organic phase is separated and the aqueous phase reextracted with several portions of benzene. The combined organic layers are extracted with 45 ml. of ice-cold 6 N hydrochloric acid inn several portions and the combined acid extracts are heated on the steam bath for 45 minutes. The product separates as an oil and is extracted into benzene. Evaporation of the washed and dried benzene extract leaves the yellow oily product that is purified by distillation; b.p. 112°-115°C./ 0.05 mm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step Two
Quantity
0.12 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#N.[CH2:11]([Mg]Cl)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Mg].C(Cl)C1C=CC=CC=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)[OH:32]>CCOCC>[Br:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4](=[O:32])[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C#N)C=CC(=C1)F
Step Two
Name
Quantity
0.12 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0.12 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for about 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared from 2.9 g
TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice-bath
ADDITION
Type
ADDITION
Details
the adduct is hydrolyzed by the dropwise addition of 100 ml
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
The combined organic layers are extracted with 45 ml
TEMPERATURE
Type
TEMPERATURE
Details
of ice-cold 6 N hydrochloric acid inn several portions and the combined acid extracts are heated on the steam bath for 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
is extracted into benzene
CUSTOM
Type
CUSTOM
Details
Evaporation of the
WASH
Type
WASH
Details
washed
EXTRACTION
Type
EXTRACTION
Details
dried benzene extract
CUSTOM
Type
CUSTOM
Details
leaves the yellow oily product that
DISTILLATION
Type
DISTILLATION
Details
is purified by distillation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
BrC1=C(C=CC(=C1)F)C(CC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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